molecular formula C9H13NO3 B3094438 2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL CAS No. 1258492-36-2

2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL

Cat. No.: B3094438
CAS No.: 1258492-36-2
M. Wt: 183.2 g/mol
InChI Key: WSFZIYZGOGBJCW-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methoxyphenoxy)ethan-1-ol is a chemical building block of interest in medicinal chemistry and pharmacological research. Compounds with this general structure, featuring a phenoxy ethanol core with amino and methoxy substituents, are frequently investigated as key intermediates in the synthesis of more complex molecules . For instance, structurally similar β-amino alcohols and phenoxyethanol derivatives are explored for their potential to inhibit enzymes like 5-lipoxygenase (5-LOX), a key target in the inflammatory pathway . The amino group on the aromatic ring can serve as a handle for further chemical modifications, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. The methoxy and phenoxy groups can influence the molecule's electronic properties and binding affinity to biological targets. This compound is intended for research applications such as organic synthesis, drug discovery, and biochemical profiling. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-methoxyphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZIYZGOGBJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol and Analogues

Established Synthetic Pathways for Phenoxyethanamines

Traditional synthetic routes to phenoxyethanamines, including 2-(4-amino-3-methoxyphenoxy)ethan-1-ol, are typically multi-step processes that rely on well-established reactions. These pathways are characterized by the sequential formation of the key structural features of the molecule.

Etherification Reactions in Aryl Ether Formation

The formation of the aryl ether bond is a critical step in the synthesis of phenoxyethanolamine derivatives. The Williamson ether synthesis is a widely employed and versatile method for this transformation. masterorganicchemistry.comjk-sci.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or a phenoxide. In the context of synthesizing this compound, a plausible approach involves the reaction of a substituted phenol (B47542) with a haloethanol.

Specifically, the synthesis could commence with a suitably protected or functionalized 4-nitro-3-methoxyphenol, which is reacted with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), in the presence of a base. chemicalbook.com The base, typically a carbonate such as potassium carbonate (K₂CO₃) or a hydroxide (B78521) like sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. jk-sci.com This phenoxide then displaces the halide from the 2-haloethanol in an SN2 reaction to form the desired ether linkage. wikipedia.org

The choice of solvent is crucial for the success of the Williamson ether synthesis, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being preferred to facilitate the reaction. francis-press.com The reaction conditions, including temperature and reaction time, are optimized to ensure high yields and minimize potential side reactions.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

BaseSolventTemperatureTypical SubstratesReference
Potassium Carbonate (K₂CO₃)Acetone, DMFRefluxPhenols and alkyl halides jk-sci.com
Sodium Hydroxide (NaOH)Ethanol (B145695), WaterRoom Temp to RefluxPhenols and alkyl halides wikipedia.org
Sodium Hydride (NaH)THF, DMF0 °C to Room TempAlcohols and alkyl halides jk-sci.com

Amine Group Introduction and Functionalization

The introduction of the amino group onto the aromatic ring is another key transformation. A common and effective strategy is the reduction of a nitro group. In the synthesis of this compound, the precursor would be the corresponding nitro-substituted phenoxyethanol (B1677644), i.e., 2-(3-methoxy-4-nitrophenoxy)ethan-1-ol.

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. This method is often preferred due to its clean reaction profile and high yields.

Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for nitro group reductions. Tin(II) chloride (SnCl₂) in a suitable solvent is another mild and selective reducing agent that can be employed, particularly when other reducible functional groups are present in the molecule.

Sequential Functional Group Introduction Strategies

The synthesis of this compound necessitates a sequential approach to introduce the various functional groups in a controlled manner. A logical synthetic sequence would be:

Nitration of a suitable precursor: Starting from a commercially available methoxyphenol derivative, a nitro group is introduced into the desired position on the aromatic ring through an electrophilic aromatic substitution reaction.

Etherification: The resulting nitrophenol undergoes a Williamson ether synthesis with a 2-haloethanol to form the 2-(nitrophenoxy)ethan-1-ol intermediate.

Reduction of the nitro group: The final step involves the reduction of the nitro group to the primary amine, yielding the target compound, this compound.

This sequential strategy allows for the precise construction of the molecule, ensuring that the functional groups are in the correct positions. The protection of certain functional groups may be necessary at different stages of the synthesis to prevent unwanted side reactions.

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a significant drive towards developing more efficient, safer, and sustainable synthetic methodologies in the chemical and pharmaceutical industries. These advanced approaches, often involving process intensification, are applicable to the synthesis of ethanolamine (B43304) derivatives like this compound.

Continuous Flow Chemistry Protocols for Ethanolamine Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automation and scalability. The synthesis of ethanolamine derivatives can be adapted to flow chemistry protocols.

For instance, the etherification step (Williamson ether synthesis) can be performed in a flow reactor where the reactants are continuously pumped and mixed, and the reaction mixture flows through a heated zone to achieve the desired conversion. Similarly, the catalytic hydrogenation of the nitro group can be carried out in a packed-bed flow reactor containing the solid-supported catalyst. This allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity.

Chemo- and Regioselective Control in Synthetic Transformations

The synthesis of a multifunctional molecule like this compound requires a high degree of chemo- and regioselectivity.

Chemoselectivity is crucial during the reduction of the nitro group. The chosen reducing agent must selectively reduce the nitro functionality without affecting other potentially reducible groups that might be present in the molecule, such as an ester or a carbonyl group in an analogue. Catalytic transfer hydrogenation or the use of specific reagents like tin(II) chloride can offer excellent chemoselectivity.

Regioselectivity is paramount during the initial functionalization of the aromatic ring. For example, the nitration of a substituted phenol must be controlled to ensure the nitro group is introduced at the correct position relative to the existing methoxy (B1213986) and hydroxyl groups. The directing effects of the substituents on the aromatic ring play a key role in determining the regiochemical outcome of electrophilic aromatic substitution reactions. Careful selection of reaction conditions and reagents is necessary to achieve the desired isomer.

Advanced synthetic methods often employ catalysts and directing groups to achieve high levels of chemo- and regioselectivity, leading to more efficient and atom-economical syntheses of complex molecules like this compound and its analogues.

Protecting Group Strategies and Deprotection Techniques

In the synthesis of complex molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and allowing for selective transformations at other sites. jocpr.comorganic-chemistry.org The primary amine on the aromatic ring is a key functional group requiring protection due to its nucleophilic nature, which could otherwise compete in the etherification step. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines in non-peptide chemistry. jk-sci.com Its application is favored due to the mild conditions required for both its introduction and removal, as well as its ability to induce favorable solubility characteristics. fishersci.co.ukacsgcipr.org The protection of the amino group is typically achieved by reacting the aminophenol precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com

Deprotection of the Boc group is generally accomplished under acidic conditions. masterorganicchemistry.com A solution of trifluoroacetic acid (TFA) in DCM is commonly used to efficiently cleave the carbamate, releasing the free amine. jk-sci.com The reaction proceeds through protonation of the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the desired amine. jk-sci.commasterorganicchemistry.com Alternative methods using aqueous hydrochloric acid or other Lewis acids like zinc bromide can also be employed, offering flexibility based on the substrate's sensitivity to other functional groups. jk-sci.comfishersci.co.uk The choice of deprotection agent is critical to ensure orthogonality, meaning the selective removal of one protecting group without affecting others that might be present in the molecule. organic-chemistry.org

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, NaOH)Strong Acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.comStable to many conditions, easily removed with acid. acsgcipr.org
BenzyloxycarbonylCbz or ZBenzyl chloroformate, BaseCatalytic Hydrogenolysis (H₂, Pd/C) Stable to acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine) masterorganicchemistry.comCleaved under mild basic conditions, useful for orthogonal strategies. organic-chemistry.org

Precursor Synthesis and Optimization

The primary precursor for the aromatic portion of the target molecule is a substituted guaiacol (B22219) (2-methoxyphenol) derivative. nih.gov The synthesis often starts from commercially available guaiacol or vanillin, which can be chemically modified to introduce the required amino group at the C4 position. rsc.orgresearchgate.net

A common route involves the nitration of a guaiacol derivative, followed by reduction of the nitro group to an amine. For instance, 3-methoxy-4-hydroxypropiophenone can be nitrated and subsequently reduced to yield an amino-methoxyphenone intermediate. researchgate.net The regioselectivity of the nitration step is crucial and can be influenced by the existing substituents on the aromatic ring and the choice of nitrating agent. researchgate.net Optimization of this step involves careful control of temperature and reaction time to maximize the yield of the desired isomer and minimize the formation of byproducts.

The two-carbon side chain is typically introduced via a Williamson ether synthesis, which involves the reaction of the phenoxide ion with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The precursor for the ethan-1-ol side chain is often a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. These reagents are commercially available but can also be synthesized if necessary. For example, 2-chloroethanol can be prepared from ethylene (B1197577) oxide. google.com

An alternative strategy involves the reaction of the phenol with ethylene oxide itself, which directly introduces the 2-hydroxyethyl group onto the phenolic oxygen. This method can be more atom-economical but may require harsher conditions, such as high temperatures and pressures, and careful control to prevent polymerization of the ethylene oxide.

Challenges in Synthetic Scalability and Purity Control

The Williamson ether synthesis, while versatile, is prone to competing side reactions, primarily the base-catalyzed elimination of the alkylating agent, which becomes more significant with secondary and tertiary alkyl halides. wikipedia.orgaskfilo.com Although a primary halide like 2-bromoethanol is used here, careful selection of a non-hindered base and control of temperature are still necessary to favor the desired Sₙ2 substitution pathway. masterorganicchemistry.com

Another potential source of impurities is the alkylation of the aryloxide nucleophile on the aromatic ring (C-alkylation) rather than on the oxygen atom (O-alkylation). wikipedia.org The choice of solvent can significantly influence the reaction's outcome; polar aprotic solvents like DMF or DMSO are often preferred as they enhance the nucleophilicity of the alkoxide ion.

During deprotection steps, particularly the acid-catalyzed removal of a Boc group, the generated tert-butyl cation can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate, leading to undesirable byproducts. acsgcipr.org The use of "scavengers" can help to trap these reactive intermediates and improve the purity of the final product. acsgcipr.org

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition or rearrangement reactions, are preferable to those that generate significant stoichiometric byproducts, like substitution or elimination reactions. jocpr.com

Table 2: Atom Economy Comparison of Ether Synthesis Strategies

Reaction TypeGeneral EquationKey ByproductsAtom Economy Assessment
Williamson Ether SynthesisR-O⁻Na⁺ + R'-Br → R-O-R' + NaBrInorganic Salt (e.g., NaBr) wikipedia.orgLower, due to the formation of a salt byproduct which is not incorporated into the final product. wikipedia.org
Epoxide Ring-OpeningR-OH + C₂H₄O → R-O-CH₂CH₂-OHNone (in theory)High (approaches 100%), as all atoms from the reactants are incorporated into the product. nih.gov

While the Williamson ether synthesis is a reliable and well-established method, its atom economy is inherently limited by the formation of a salt byproduct. wikipedia.org In contrast, the direct addition of ethylene oxide to the phenol has a theoretical atom economy of 100%, making it a more "green" alternative, though it may present its own set of practical challenges in terms of reaction control and safety on a large scale. nih.gov The choice of synthetic route on an industrial scale often involves a trade-off between atom economy, reaction yield, cost of reagents, and the complexity of purification.

Chemical Reactivity and Transformation Pathways of 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol

Reactivity of the Primary Amino Moiety

The primary amino (-NH2) group attached to the aromatic ring is a powerful activating group, significantly influencing the molecule's reactivity. byjus.combyjus.com It increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack. byjus.com

Aromatic amines are susceptible to oxidation, which can lead to a variety of products, including complex polymeric materials. nih.gov The oxidation can be initiated by chemical or electrochemical means, often proceeding through a radical cation intermediate. rsc.orgnih.gov In the case of aniline (B41778) and its derivatives, oxidation can form species like quinone diimides or lead to dimerization, forming benzidine-like structures. rsc.org The specific outcome of oxidation reactions on 2-(4-amino-3-methoxyphenoxy)ethan-1-ol is not extensively detailed in dedicated studies, but the general mechanisms for aromatic amines suggest that the amino group is a primary site for oxidative transformation. dtic.milacs.org Enzymatic oxidation, for example using laccases, has also been explored for aromatic amines, though it often results in polymerization. nih.gov

The primary amino group is in a reduced state and is not typically susceptible to further reduction under standard chemical conditions. Reduction reactions are more relevant for the synthesis of aromatic amines from corresponding nitro compounds. chemistrystudent.commasterorganicchemistry.comjsynthchem.com For instance, the precursor to the title compound, 2-(4-acetylamino-3-nitrophenoxy)ethanol, can be synthesized and the nitro group subsequently reduced to form the amine. This conversion is a key step in producing many aromatic amines. masterorganicchemistry.comjsynthchem.com

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic. byjus.com This allows it to participate in nucleophilic substitution reactions, most notably N-alkylation. Mono-N-alkylation of primary amines can be challenging to control as the reaction can proceed to form di-alkylated products. chemrxiv.org Catalytic systems, such as those using supported metal catalysts, can facilitate the N-alkylation of amines with alcohols. researchgate.netgoogle.com The amino group of this compound can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reactivity can be influenced by the specific reagents and reaction conditions employed.

The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amide derivatives. byjus.comlibretexts.org This reaction is often used as a protective strategy in multi-step syntheses. Converting the highly activating amino group into a less activating amido group (-NHCOR) allows for better control over subsequent reactions, such as electrophilic aromatic substitution. libretexts.orglibretexts.org The lone pair of electrons on the amide nitrogen is delocalized by the adjacent carbonyl group, reducing its activating effect on the aromatic ring. byjus.comlibretexts.org The amide can later be hydrolyzed back to the primary amine. libretexts.org

Table 1: Representative Acylation Reactions of Aromatic Amines
Acylating AgentProduct TypeTypical ConditionsPurpose/Comment
Acetic AnhydrideAcetamidePyridine or other baseProtection of the amino group, moderation of reactivity. libretexts.org
Benzoyl ChlorideBenzamideAqueous base (Schotten-Baumann)Formation of a stable amide derivative.
Carboxylic Acid + Coupling AgentAmideDCC, EDC, etc.Used for peptide synthesis and other complex amide formations. nih.gov

Reactivity of the Methoxy (B1213986) Moiety

The methoxy (-OCH3) group is an electron-donating group that also activates the aromatic ring. Its primary mode of reactivity involves the cleavage of the aryl-ether bond.

The cleavage of the methyl-aryl ether bond, known as demethylation, is a common transformation for methoxy-substituted aromatic compounds. mdma.ch This reaction typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr3). In biological systems, O-demethylation is a recognized metabolic pathway catalyzed by enzymes. nih.gov The cleavage of the ether bond in guaiacol (B22219) (2-methoxyphenol), a structurally related compound, has been studied extensively, often in the context of lignin (B12514952) degradation. researchgate.netacs.org These studies show that the ether bond can be cleaved under various catalytic conditions, including acid catalysis and pyrolysis, to yield the corresponding phenol (B47542). acs.orgmdpi.com For this compound, demethylation would convert the methoxy group into a hydroxyl group, forming a catechol derivative.

Table 2: Common Reagents for Aryl Methyl Ether Demethylation
ReagentMechanism TypeGeneral Conditions
Boron Tribromide (BBr3)Lewis Acid MediatedInert solvent (e.g., CH2Cl2), low temperature
Hydrobromic Acid (HBr)Protic Acid (SN2)Aqueous solution, reflux
Hydroiodic Acid (HI)Protic Acid (SN2)Aqueous solution, reflux
Pyridine HydrochlorideAcid/NucleophileHigh temperature (melt)

Reactivity of the Hydroxyl Moiety

The primary hydroxyl group (-CH₂OH) in this compound is a key site for chemical modification. Its reactivity is comparable to that of other primary alcohols, though it is modulated by the electronic character of the substituted aromatic ring. The electron-donating nature of the amino and methoxy groups can influence the nucleophilicity of the hydroxyl oxygen.

Esterification: The primary alcohol functionality readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent. The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.com The presence of the amino group on the aromatic ring may necessitate the use of protecting groups to prevent competitive N-acylation, which is often a more favorable reaction due to the higher nucleophilicity of amines compared to alcohols. nih.govchemistrysteps.com

Etherification: The hydroxyl group can also be converted into an ether through processes like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com Due to the presence of the acidic phenolic proton (if the amine were protonated) and the amine itself, careful selection of the base is crucial to achieve selective O-alkylation. google.com Alternative methods for etherification might involve acid-catalyzed dehydration with another alcohol, though this is generally more suitable for the synthesis of symmetrical ethers. masterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions of Primary Alcohols

Reaction TypeReagentCatalyst/ConditionsProduct Type
EsterificationCarboxylic AcidStrong Acid (e.g., H₂SO₄), HeatEster
EsterificationAcid AnhydrideBase (e.g., Pyridine) or AcidEster
EsterificationAcyl ChlorideBase (e.g., Triethylamine)Ester
EtherificationAlkyl HalideStrong Base (e.g., NaH)Ether
EtherificationAlcoholStrong Acid (e.g., H₂SO₄), HeatEther

This table presents generalized reaction conditions for primary alcohols and is intended for illustrative purposes.

Stability and Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. Aryl alkyl ethers are known to be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com Cleavage of this bond would result in a substituted phenol and an alkyl halide. The mechanism of this cleavage depends on the nature of the alkyl group. For a primary alkyl group, as is the case here, the reaction proceeds via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered alkyl carbon after the ether oxygen has been protonated. openstax.orglibretexts.org The C(aryl)-O bond is significantly stronger and resistant to cleavage due to the sp² hybridization of the aromatic carbon and resonance stabilization. pearson.com Therefore, cleavage will exclusively yield 4-amino-3-methoxyphenol (B112844) and 2-haloethan-1-ol.

Table 2: Conditions for Aryl Alkyl Ether Cleavage

ReagentGeneral ConditionsProductsMechanism
HBr (concentrated)RefluxPhenol and Alkyl BromideSₙ1 or Sₙ2
HI (concentrated)RefluxPhenol and Alkyl IodideSₙ1 or Sₙ2
BBr₃Anhydrous, low temperaturePhenol and Alkyl BromideLewis acid-mediated

This table provides typical conditions for the cleavage of aryl alkyl ethers.

Investigation of Chemo- and Regioselective Transformations

Chemoselectivity: The presence of both a primary hydroxyl group and a primary aromatic amine introduces the challenge of chemoselectivity in reactions such as acylation. Amines are generally more nucleophilic than alcohols, meaning that reactions with electrophiles like acyl chlorides will preferentially occur at the nitrogen atom. researchgate.net To achieve selective O-acylation, the amino group often needs to be protected, for example, by converting it into a less nucleophilic amide or carbamate. Alternatively, specific catalysts or reaction conditions can sometimes favor reaction at the hydroxyl group. For instance, some enzymatic catalysts like lipases can achieve selective O-acylation in the presence of amines. nih.gov In a recent study, Cu(II) ions were shown to direct the O-acylation of 1,2-amino alcohols in water. acs.org

Regioselectivity: In the context of electrophilic aromatic substitution, the existing substituents on the benzene ring will direct the position of any incoming electrophile. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. youtube.com The hydroxyl group on the ethoxy side chain is an ortho, para-director through its ether linkage. The combined effect of the amino and methoxy groups will strongly direct incoming electrophiles to the positions ortho and para to the amino group. Given that the para position is blocked, electrophilic substitution would be expected to occur at the positions ortho to the amino group (and meta to the phenoxy group). Steric hindrance from the adjacent methoxy and phenoxy groups will also play a role in determining the final regiochemical outcome. youtube.com

Mechanistic Elucidation of Key Reaction Pathways

The reaction mechanisms for the transformations of this compound are well-established in organic chemistry.

Fischer Esterification: This acid-catalyzed reaction proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com

Sₙ2 Cleavage of the Phenoxy Ether: Under strongly acidic conditions (e.g., HBr), the ether oxygen is first protonated to form a good leaving group (an alcohol). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethanol (B145695) moiety in a concerted Sₙ2 fashion. This backside attack results in the cleavage of the C-O bond, yielding 4-amino-3-methoxyphenol and 2-bromoethan-1-ol. openstax.org

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino and methoxy groups, particularly when the attack occurs at the ortho or para positions. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. youtube.com

Advanced Spectroscopic and Chromatographic Characterization Methods for 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Molecular Fingerprinting

¹H NMR spectroscopy would provide a unique "fingerprint" for 2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL by mapping the chemical environment of each proton. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, the methoxy (B1213986) group, the amino group, and the hydroxyl group. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration value of each signal would be crucial for structural confirmation.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would be employed to identify all the unique carbon atoms in the this compound molecule. The spectrum would display a series of peaks, each corresponding to a different carbon environment. The chemical shifts of the aromatic carbons, the carbons of the ethoxy and methoxy groups would provide definitive evidence for the carbon skeleton of the compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing key information to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive technique that can provide information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that would be suitable for analyzing this compound. It would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS would be used to determine the precise mass of the molecular ion, which in turn allows for the calculation of the elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound, as it provides a highly accurate measure of its atomic composition.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key structural features can be confirmed. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of structurally similar compounds, such as 4-aminophenol (B1666318) and its derivatives. nih.govresearchgate.netlew.ro

The primary functional groups in this compound are an amino group (-NH₂), a hydroxyl group (-OH), a methoxy group (-OCH₃), an ether linkage (C-O-C), and the aromatic ring. The expected FT-IR absorption regions for these groups are detailed in the table below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretching3400 - 3200Strong, Broad
Amino (-NH₂)N-H Stretching3500 - 3300Medium (two bands)
Aromatic C-HC-H Stretching3100 - 3000Medium to Weak
Aliphatic C-HC-H Stretching3000 - 2850Medium
Aromatic C=CC=C Stretching1650 - 1450Medium to Weak
Amino (-NH₂)N-H Bending1650 - 1580Medium
Ether (Ar-O-C)Asymmetric C-O Stretching1275 - 1200Strong
Ether (Ar-O-C)Symmetric C-O Stretching1075 - 1020Medium
Methoxy (-OCH₃)C-H Bending1475 - 1450Medium
Primary Alcohol (C-OH)C-O Stretching~1050Strong
Aromatic C-HC-H Out-of-Plane Bending900 - 675Strong

Data compiled from spectroscopic data of analogous compounds. nih.govlibretexts.orgresearchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities, determining its purity, and for its purification on a larger scale.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis. helsinki.fi Given the compound's polarity due to the amino and hydroxyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. nih.gov The mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light. sielc.com The wavelength for detection would be set at one of the compound's absorption maxima to ensure high sensitivity. For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations.

A potential challenge with the analysis of aromatic amines is their potential for instability. chromforum.org Therefore, proper sample handling and storage are crucial for obtaining accurate and reproducible results. For enhanced sensitivity and selectivity, especially at low concentrations, pre-column derivatization with a reagent that introduces a highly UV-absorbent or fluorescent tag can be employed. researchgate.netchromatographyonline.com

ParameterTypical Condition
Stationary Phase Reversed-phase C18 (octadecylsilane)
Mobile Phase Acetonitrile/Water or Methanol/Buffer Gradient
Detector UV-Vis Detector
Injection Volume 10-20 µL
Flow Rate 0.5 - 1.5 mL/min

These conditions are based on general methods for analyzing similar aromatic amines and phenols and would require optimization for this specific compound. sielc.comthermofisher.comnih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers a significant advantage over conventional HPLC due to its higher resolution, speed, and sensitivity. acs.org The use of smaller stationary phase particles in UPLC columns allows for faster separations without compromising efficiency. nih.gov

When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and can be used for definitive identification. Electrospray ionization (ESI) in the positive ion mode would be the most probable ionization technique for this compound, as the amino group is readily protonated.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov This technique is invaluable for distinguishing between isomers and for identifying unknown impurities. The high resolution of modern mass spectrometers, such as time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of the parent and fragment ions, providing an additional layer of confirmation. nih.gov

The analysis of structurally similar compounds like phenoxyethanol (B1677644) and its metabolites by LC-MS/MS has been successfully demonstrated, indicating the suitability of this technique for the target compound. nih.govuzh.chnih.govresearchgate.netresearchgate.net

The applicability of Gas Chromatography (GC) for the analysis of this compound is conditional upon its volatility and thermal stability. wikipedia.org Due to the presence of polar functional groups (-OH and -NH₂), which can lead to strong intermolecular hydrogen bonding, the compound is expected to have a relatively high boiling point and may not be sufficiently volatile for direct GC analysis.

Furthermore, polar analytes can interact strongly with the stationary phase in the GC column, leading to poor peak shape (tailing) and potentially irreversible adsorption. libretexts.org To overcome these challenges, derivatization is often necessary. The hydroxyl and amino groups can be converted to less polar and more volatile derivatives, such as silyl (B83357) ethers or amides, prior to GC analysis. thermofisher.com

If the compound is found to be sufficiently volatile and thermally stable, a polar capillary GC column would be required for its separation from other volatile species. oup.com A flame ionization detector (FID) would be a suitable detector due to its sensitivity to organic compounds. wikipedia.org However, given the likely need for derivatization and the availability of more direct and robust liquid chromatography methods, GC is generally considered a less favorable technique for this type of compound. thermofisher.com

For the purification of this compound on a larger scale, preparative column chromatography is the method of choice. sorbtech.comyoutube.com The principles are similar to analytical HPLC, but larger columns with greater loading capacities are used.

Normal-phase chromatography using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) could be employed. sorbtech.com In this mode, less polar impurities would elute first, followed by the more polar target compound.

Alternatively, reversed-phase preparative chromatography could be used, which is often preferred for its high resolution and the ease of solvent removal from the collected fractions. sorbtech.com The choice between normal-phase and reversed-phase would depend on the polarity of the impurities that need to be removed. The progress of the purification can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

For challenging separations, more advanced preparative techniques may be necessary. The purification of p-aminophenol, a structurally related compound, can sometimes involve pH adjustments and crystallization steps to achieve high purity. google.com

Method Development and Validation for Analytical Characterization

The development of analytical methods for this compound is centered around establishing reliable techniques for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.

Chromatographic Method Development

A typical reverse-phase HPLC (RP-HPLC) method would be developed to separate this compound from its potential process-related impurities and degradation products. Key parameters that would be optimized during method development include:

Column Chemistry: A C18 column is a common starting point due to its versatility in separating a wide range of polar and non-polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine group and any acidic or basic impurities, thereby influencing their retention and peak shape.

Detection Wavelength: The UV-Vis spectrum of this compound would be determined to select an optimal wavelength for detection that provides good sensitivity for the main component and its impurities.

Flow Rate and Column Temperature: These parameters are adjusted to achieve optimal separation efficiency and analysis time.

Method Validation Parameters

Once developed, the analytical method would undergo a rigorous validation process. The typical validation parameters are outlined in the table below, with hypothetical but representative acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The peak for this compound is well-resolved from other peaks (e.g., impurities, degradation products, placebo components). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within a pre-defined limit, often 98.0% to 102.0% for the assay of the main component.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the established acceptance criteria when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ethoxy chain. The carbon NMR would confirm the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. This is crucial for confirming the identity and for identifying unknown impurities.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the amine, the C-O stretch of the ether and methoxy groups, and the characteristic aromatic C-H and C=C vibrations.

The data obtained from these spectroscopic techniques would be collectively used to confirm the identity and structure of this compound.

While specific, validated analytical method data for this compound is not publicly documented, the principles and practices outlined above represent the standard approach for the development and validation of analytical methods for such a pharmaceutical intermediate. The successful application of these methods is a prerequisite for ensuring the quality and consistency of this important chemical compound.

Computational chemistry is a powerful tool for investigating the properties and reactivity of molecules. Techniques like Density Functional Theory (DFT) are commonly used to determine electronic structure, optimize molecular geometry, and map out energy landscapes. Similarly, molecular modeling and simulation methods are employed for conformational analysis, studying intermolecular and intramolecular interactions, and elucidating reaction mechanisms.

While the principles of these computational methods are well-established, their application to a specific compound like this compound requires dedicated research. Such studies would involve complex calculations and simulations to predict spectroscopic parameters (like NMR chemical shifts), identify stable conformations and their energy minima, and investigate potential reaction pathways and transition states.

Computational and Theoretical Investigations of 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol

In Silico Approaches for Chemical Design and Optimization

In silico methods offer a rapid and cost-effective strategy for the design and optimization of lead compounds. For a molecule like 2-(4-amino-3-methoxyphenoxy)ethan-1-ol, computational approaches can be employed to explore its chemical space and identify derivatives with enhanced properties. This process typically involves the systematic modification of the parent structure and the subsequent evaluation of the resulting analogues using computational models.

Another key aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By calculating various physicochemical parameters, researchers can filter out derivatives that are likely to have poor pharmacokinetic profiles. For example, modifying the structure of this compound could alter its lipophilicity (log P), which in turn influences its absorption and distribution.

The following table illustrates a hypothetical in silico design study, where derivatives of this compound are generated and evaluated based on a set of calculated properties.

Table 1: Hypothetical In Silico Design of this compound Derivatives

Compound Modification Calculated LogP Calculated Polar Surface Area (Ų) Predicted Aqueous Solubility (logS)
Parent Compound None 1.2 78.5 -1.5
Derivative 1 Addition of a methyl group to the amino group 1.7 78.5 -2.0
Derivative 2 Replacement of the hydroxyl group with a fluorine atom 1.5 66.3 -1.8

| Derivative 3 | Addition of a chlorine atom to the aromatic ring | 1.9 | 78.5 | -2.2 |

Computational Prediction of Molecular Descriptors Relevant to Chemical Reactivity and Behavior

The chemical reactivity and behavior of a molecule are fundamentally governed by its electronic structure. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these properties. journalirjpac.com For this compound, DFT calculations can provide valuable insights into its stability, reactivity, and potential interaction mechanisms.

A key set of molecular descriptors derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Another important descriptor is the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atoms and the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

The table below presents a set of hypothetical molecular descriptors for this compound, calculated using a representative DFT method.

| Molecular Electrostatic Potential (MEP) | Negative potential on O and N atoms | Predicts sites for electrophilic attack |

Structural Modification and Derivatization Strategies for Analogues of 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol

Design Principles for Novel Analogues Based on the Core Scaffold

The design of new analogues of 2-(4-amino-3-methoxyphenoxy)ethan-1-ol is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical and potential biological properties. Key considerations include altering electronic effects, steric hindrance, and hydrogen bonding capabilities. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the reactivity and basicity of the amino group. researchgate.net

Structure-activity relationship (SAR) studies on analogous compounds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have demonstrated that modifications to the phenyl ring and its substituents can lead to potent and selective inhibitors of biological targets. nih.gov Similarly, research on 3,4-disubstituted 1,2,5-oxadiazoles has shown that the substitution pattern on a 4-phenyl moiety strongly influences bioactivity and selectivity. mdpi.com These findings suggest that a systematic exploration of the chemical space around the this compound core is a promising strategy for discovering novel compounds with desired functionalities.

A primary design principle involves isosteric and bioisosteric replacements. For example, the methoxy (B1213986) group could be replaced with other small alkoxy groups, a hydroxyl group, or a halogen to probe the impact of size, hydrogen bonding potential, and electronic effects. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to alter its nucleophilicity and interaction with potential biological targets.

Table 1: Design Strategies for Novel Analogues

Modification Site Design Rationale Potential Functional Groups Expected Impact
Amino Group Modulate basicity, nucleophilicity, and hydrogen bonding Acyl, alkyl, sulfonyl, heterocyclic moieties Altered chemical reactivity and biological interactions
Methoxy Group Investigate steric and electronic effects Hydroxyl, ethoxy, fluoro, chloro Modified solubility and electronic properties of the aromatic ring
Aromatic Ring Explore impact of substituent position and nature Halogens, nitro, cyano, alkyl groups Fine-tuning of electronic and steric properties

Strategies for Chemical Modification of the Amino Group

The primary amino group on the aromatic ring is a key site for chemical modification due to its nucleophilic nature. A variety of chemical transformations can be employed to introduce diverse functionalities.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This transformation is valuable for introducing a wide range of substituents and for modulating the electronic properties of the aromatic ring. The resulting amides are generally more stable and less basic than the parent amine.

Alkylation: Reductive amination with aldehydes or ketones is a common method for mono- or di-alkylation of the amino group. This allows for the introduction of various alkyl or arylalkyl groups, which can influence the steric and lipophilic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification can introduce a tetrahedral geometry and strong hydrogen bond accepting capabilities, which can be crucial for specific molecular interactions.

Formation of Heterocycles: The amino group can serve as a key building block for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, or other fused ring systems, by condensation with appropriate bifunctional reagents.

Strategies for Chemical Modification of the Methoxy Group

The methoxy group, while generally less reactive than the amino group, offers opportunities for modification that can significantly impact the properties of the molecule.

Table 2: Potential Analogues via Methoxy Group Modification

Starting Material Reagent Product Rationale for Modification
This compound BBr₃ 2-(4-amino-3-hydroxyphenoxy)ethan-1-ol Introduce hydrogen bonding donor capability
2-(4-amino-3-hydroxyphenoxy)ethan-1-ol Ethyl iodide, K₂CO₃ 2-(4-amino-3-ethoxyphenoxy)ethan-1-ol Increase lipophilicity

Strategies for Chemical Modification of the Ethan-1-ol Chain

The primary alcohol of the ethan-1-ol side chain is another key site for derivatization. These modifications can alter the hydrophilicity of the molecule and provide handles for conjugation.

Esterification: The hydroxyl group can be esterified with a variety of carboxylic acids, acid chlorides, or anhydrides. This can be used to introduce lipophilic groups or to create prodrugs that may be cleaved in vivo.

Etherification: Williamson ether synthesis can be employed to convert the alcohol to an ether. This involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide. This modification can significantly alter the polarity and hydrogen bonding capacity of the side chain.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. These functional groups can then be used for a variety of subsequent transformations, such as reductive amination or amide bond formation, to create more complex analogues.

Chain Extension/Modification: The ethan-1-ol side chain can be synthesized with different lengths or with branching by starting from appropriately substituted phenols and haloalcohols. acs.org

Regioselective Synthesis of Substituted Analogues

The regioselective synthesis of analogues with different substitution patterns on the aromatic ring is crucial for systematic SAR studies. The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines represents a modern approach to constructing polysubstituted aromatic rings. nih.govnih.govresearchgate.netresearchgate.net For the this compound scaffold, the starting material is often a substituted guaiacol (B22219) derivative. nih.gov

Electrophilic aromatic substitution reactions on the guaiacol core can be directed by the existing hydroxyl and methoxy groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. quora.com Careful choice of reaction conditions and protecting group strategies are necessary to achieve the desired regioselectivity. For example, nitration of a protected guaiacol derivative followed by reduction of the nitro group can be a viable route to introduce the amino group at the desired position.

Visible-light-mediated reactions are also emerging as powerful tools for regioselective synthesis under green chemistry conditions. rsc.org

Understanding the Impact of Substituent Position and Functional Groups on Chemical Behavior

The position and nature of substituents on the aromatic ring have a profound impact on the chemical behavior of the molecule.

Electronic Effects: Electron-donating groups (like -OH, -OCH₃, -NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like -NO₂, -CN, -SO₂NH₂) decrease the electron density and deactivate the ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. The basicity of the amino group is also significantly influenced by these electronic effects.

Steric Effects: The size of the substituents can influence the regioselectivity of reactions by sterically hindering certain positions on the aromatic ring. For example, a bulky substituent ortho to the amino group may hinder its reactivity.

Hydrogen Bonding: The presence of hydrogen bond donors (like -OH, -NH₂) and acceptors (like -OCH₃, -OH) can influence the intermolecular interactions of the molecule, affecting properties such as solubility and crystal packing.

Table 3: Predicted Impact of Substituents on Chemical Properties

Substituent at Position 5 Electronic Effect Predicted Impact on Amino Group Basicity Predicted Impact on Aromatic Ring Reactivity (EAS)
-NO₂ Strong Electron-Withdrawing Decrease Decrease
-Cl Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) Decrease Decrease
-CH₃ Weak Electron-Donating Increase Increase

EAS: Electrophilic Aromatic Substitution

Mechanistic Investigations of 2 4 Amino 3 Methoxyphenoxy Ethan 1 Ol Interactions in Chemical Systems

Role of Hydrogen Bonding Propensities in Molecular Interactions

The presence of multiple hydrogen bond donors and acceptors in 2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL governs its association with other molecules and its self-assembly behavior. The primary amine (-NH₂) and the terminal hydroxyl (-OH) groups serve as potent hydrogen bond donors, while the oxygen atoms of the hydroxyl, methoxy (B1213986), and ether linkages, as well as the nitrogen of the amine group, can act as hydrogen bond acceptors.

Both intramolecular and intermolecular hydrogen bonding are possible. Intramolecular hydrogen bonds, such as between the hydroxyl hydrogen and the ether oxygen or the amino hydrogen and the methoxy oxygen, can influence the molecule's conformation. However, in condensed phases, intermolecular hydrogen bonds are generally more thermodynamically favorable and play a significant role in the physical properties of the substance. The formation of extensive hydrogen-bonded networks with solvent molecules (like water) or other polar species is a key feature of its chemistry. In amino alcohols, the OH group is a better hydrogen bond donor than the NH₂ group, and the nitrogen atom is a better acceptor than the oxygen atom of the OH group. The relative strength of these interactions dictates the predominant connectivity patterns in the solid state and in solution.

Potential Hydrogen Bonding Sites in this compound
Functional GroupHydrogen Bond DonorHydrogen Bond Acceptor
Amino (-NH₂)YesYes
Methoxy (-OCH₃)NoYes
Phenoxy Ether (-O-)NoYes
Hydroxyl (-OH)YesYes

Contributions of Hydrophobic Interactions to Supramolecular Chemistry

While hydrogen bonding dominates the polar interactions of this compound, the central benzene (B151609) ring provides a significant nonpolar surface capable of engaging in hydrophobic interactions. In aqueous environments, the hydrophobic effect can drive the aggregation of these molecules to minimize the disruption of the water hydrogen-bonding network.

The aromatic ring can participate in π-π stacking interactions with other aromatic systems. These interactions, though weaker than hydrogen bonds, are crucial in the formation of larger supramolecular assemblies and in the binding of the molecule to biological targets such as proteins or nucleic acids. The interplay between the hydrophilic hydrogen-bonding groups and the hydrophobic aromatic core gives the molecule amphiphilic character, which can lead to complex self-assembly behavior in different solvent systems. The strength of these hydrophobic interactions can be influenced by the nature and position of the substituents on the phenyl ring.

Electronic Effects of Functional Groups on Reaction Pathways and Stability

The reactivity of the aromatic ring in this compound is strongly influenced by the electronic effects of its substituents. Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating groups (EDGs). They increase the electron density of the benzene ring through resonance (mesomeric effect), making it more susceptible to electrophilic aromatic substitution reactions. This activation is directed primarily to the ortho and para positions relative to these groups.

Electronic Effects of Functional Groups on the Aromatic Ring
Functional GroupInductive EffectResonance EffectOverall Effect on Ring
Amino (-NH₂)-I (Weakly Withdrawing)+M (Strongly Donating)Strongly Activating
Methoxy (-OCH₃)-I (Weakly Withdrawing)+M (Strongly Donating)Strongly Activating
Ethoxy (-OCH₂CH₂OH)-I (Weakly Withdrawing)+M (Donating)Activating

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Future research could focus on developing environmentally benign and efficient methods for synthesizing 2-(4-amino-3-methoxyphenoxy)ethan-1-ol. Traditional multi-step syntheses could be improved by employing principles of green chemistry. This would involve the use of non-toxic solvents, renewable starting materials, and minimizing waste generation. One potential approach could be a one-pot synthesis, which combines multiple reaction steps into a single sequence, thereby increasing efficiency and reducing the environmental impact nih.govrsc.org. The development of continuous flow synthesis methods could also offer advantages in terms of scalability, safety, and product consistency google.com.

Exploration of Advanced Catalytic Systems for Selective Transformations

The functional groups present in this compound—the primary amine, hydroxyl group, and the substituted aromatic ring—offer multiple sites for chemical modification. Advanced catalytic systems could enable selective transformations of this molecule. For example, novel base-metal multifunctional catalysts could be developed to facilitate specific reactions, such as selective oxidation or C-N bond formation, under mild conditions nih.gov. Research into enzymatic catalysis could also provide highly selective and sustainable routes to derivatives of the target compound.

Application of High-Throughput Screening in Chemical Reaction Optimization

High-throughput screening (HTS) methodologies could be instrumental in rapidly identifying optimal conditions for the synthesis and functionalization of this compound. By systematically testing a large number of variables, such as catalysts, solvents, and reaction temperatures in parallel, HTS can accelerate the discovery of new reactions and improve the yields of existing ones nih.govnih.govtox21.gov. This approach would be particularly valuable for exploring the potential applications of this compound in various fields by quickly generating a library of derivatives for further testing.

Integration of Computational and Experimental Approaches for Rational Chemical Design

A synergistic approach combining computational modeling and experimental work could guide the rational design of new molecules based on the this compound scaffold. Density Functional Theory (DFT) and other quantum chemical methods could be used to predict the electronic properties, reactivity, and spectral characteristics of the molecule and its potential derivatives researchgate.net. This computational insight would allow researchers to prioritize synthetic targets with desired properties, making the experimental workflow more efficient and targeted.

Investigation of Solid-State Chemical Behavior and Polymorphism

A thorough investigation of the solid-state properties of this compound would be crucial for its potential applications in materials science and pharmaceuticals. This would involve characterizing its crystalline structure, identifying any polymorphs (different crystalline forms of the same compound), and understanding their relative stabilities. Such studies are vital as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and bioavailability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-amino-3-methoxyphenoxy)ethan-1-ol?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or etherification. A plausible route includes:

  • Step 1: React 4-amino-3-methoxyphenol with ethylene carbonate or ethylene oxide under basic conditions (e.g., K₂CO₃) to form the ethoxy linkage.
  • Step 2: Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (λmax ~255 nm, similar to structurally related compounds in ).
  • Reference Conditions: Optimize temperature (80–100°C) and solvent (DMF or DMSO) based on analogous ether syntheses .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Confirm the presence of the methoxy group (δ ~3.8 ppm in ¹H NMR) and amino protons (δ ~5.0 ppm, broad singlet). Compare with predicted shifts using computational tools like ACD/Labs.
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (expected [M+H]+ ~214 g/mol).
  • HPLC Analysis: Employ a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity ≥98% (as per analytical standards in ).
  • FT-IR: Identify O-H (3200–3500 cm⁻¹) and aromatic C-N (1250–1350 cm⁻¹) stretches .

Basic: What are the critical storage and handling protocols to maintain stability?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation (aligned with SDS guidelines for similar amino-ether compounds in –3).
  • Handling Precautions:
    • Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure .
    • Work under fume hoods with mechanical exhaust to minimize inhalation risks .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced: How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Systematic Solubility Profiling:
    • Test solubility in graded aqueous/organic solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C.
    • Use dynamic light scattering (DLS) to detect aggregation.
  • Data Normalization: Account for batch-to-batch variability (e.g., residual solvents) via Karl Fischer titration for water content .
  • Cross-Validation: Compare results with computational predictions (e.g., LogP via ChemAxon) to identify outliers .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations: Model interactions with enzymatic targets (e.g., oxidases) using software like GROMACS.
  • ADMET Prediction: Use platforms like SwissADME to estimate metabolic pathways (e.g., O-demethylation) and potential toxicity .
  • Validation: Correlate computational results with in vitro cytochrome P450 inhibition assays .

Advanced: How to design experiments to elucidate metabolic pathways in vitro?

Methodological Answer:

  • Hepatocyte Incubation:
    • Incubate the compound with primary human hepatocytes (37°C, 5% CO₂) for 0–24 hours.
    • Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS.
  • Phase I Metabolism Focus: Monitor for hydroxylation or demethylation products using high-resolution MS.
  • Enzyme Inhibition Studies: Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .
  • Data Interpretation: Compare metabolite profiles with in silico predictions (e.g., Meteor Nexus) .

Advanced: What strategies mitigate oxidative degradation during long-term studies?

Methodological Answer:

  • Accelerated Stability Testing:
    • Expose the compound to 40°C/75% RH for 6 months; sample at intervals for HPLC analysis.
  • Antioxidant Screening: Add stabilizers (e.g., ascorbic acid at 0.1% w/v) and assess degradation via UV-Vis spectroscopy (λmax shifts).
  • Packaging Optimization: Use amber glass vials with nitrogen headspace to reduce photolytic and oxidative degradation .

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL
Reactant of Route 2
Reactant of Route 2
2-(4-AMINO-3-METHOXYPHENOXY)ETHAN-1-OL

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